Hexylphosphonic dichloride

Polymer Chemistry Green Synthesis Materials Science

Hexylphosphonic dichloride (HPD, CAS 928-64-3) is an organophosphorus compound belonging to the alkylphosphonic dichloride class. It is characterized by a reactive P-Cl bond, making it a versatile intermediate for synthesizing phosphonate esters, phosphonic acids, and various polymers.

Molecular Formula C6H13Cl2OP
Molecular Weight 203.04 g/mol
CAS No. 928-64-3
Cat. No. B1349307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylphosphonic dichloride
CAS928-64-3
Molecular FormulaC6H13Cl2OP
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCCCCCCP(=O)(Cl)Cl
InChIInChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3
InChIKeyGZXBQDURAKBNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexylphosphonic Dichloride (CAS 928-64-3): Procurement and Application Overview


Hexylphosphonic dichloride (HPD, CAS 928-64-3) is an organophosphorus compound belonging to the alkylphosphonic dichloride class . It is characterized by a reactive P-Cl bond, making it a versatile intermediate for synthesizing phosphonate esters, phosphonic acids, and various polymers . This compound, which is a colorless liquid with a density of 1.185 g/mL at 25°C , is commonly utilized in medicinal chemistry for preparing enantiomeric phosphonates that act as enzyme inhibitors, and in materials science for the development of flame-retardant polymers .

Why Generic Substitution of Hexylphosphonic Dichloride (928-64-3) Fails in Critical Applications


Alkylphosphonic dichlorides are not interchangeable building blocks; their specific alkyl chain length dictates both the physical properties of the final material and the biological activity of derived molecules. In polymer synthesis, the alkyl chain on the phosphonic dichloride monomer directly influences the glass transition temperature (Tg), solubility, and thermal stability of the resulting polyphosphonate [1]. In medicinal chemistry, the hydrophobic alkyl group is a critical pharmacophore that affects the potency and stereoselectivity of enzyme inhibitors [2]. Therefore, substituting hexylphosphonic dichloride with a shorter-chain analog like methylphosphonic dichloride, or a longer-chain analog, will fundamentally alter the performance characteristics of the final product, making direct substitution without re-optimization of the downstream synthesis and product performance infeasible [1].

Quantitative Evidence Guide for Selecting Hexylphosphonic Dichloride (928-64-3) Over Analogs


Polymerization Yield and Viscosity: Microwave-Assisted Polycondensation vs. Conventional Heating

In the synthesis of flame-retardant polyphosphonates, hexylphosphonic dichloride (HPD) demonstrates significantly enhanced performance under microwave irradiation compared to conventional heating. A study on the polycondensation of HPD with bisphenol M reported that the microwave-assisted method yielded a polymer with an 86% yield and an inherent viscosity of 0.95 dL/g [1]. These results were directly compared to those from a conventional heating method under similar conditions, and the microwave method was found to be superior [1].

Polymer Chemistry Green Synthesis Materials Science

Thermal Stability of Polyphosphonates: Hexyl vs. Other Alkylphosphonic Dichloride Monomers

The thermal stability of polyphosphonates is directly influenced by the alkyl chain of the phosphonic dichloride monomer. Polyphosphonates synthesized from hexylphosphonic dichloride (HPD) have been shown to possess high thermal stability, beginning to lose weight above 280°C [1]. This can be contextualized against a broader class-level study where polyphosphonates derived from a range of alkyl (aryl) phosphonic dichlorides (including methyl, cyclohexyl, and phenyl) demonstrated stability up to 240°-300°C in an air atmosphere [2]. The data indicates that the hexyl chain in HPD contributes to a polymer that falls within the upper range of this thermal stability window.

Polymer Chemistry Thermal Analysis Flame Retardants

Enantioselective Enzyme Inhibition: Hexylphosphonate Derivatives Show Stereoselective Potency

Hexylphosphonic dichloride is a crucial precursor for synthesizing enantiomeric phosphonates, which have been demonstrated to be stereoselective inhibitors of cholesterol esterase [1]. Specifically, the enantiomers of methyl 2-naphthyl hexylphosphonate were prepared and shown to exhibit stereoselective inhibition of purified porcine pancreatic cholesterol esterase [1]. Furthermore, a class-level study on ethyl hexylchlorophosphonate and its analogues confirmed that these hexylphosphonate derivatives act as irreversible inhibitors of both microbial and mammalian lipases, with enantioselective inhibition observed for specific lipases [2].

Medicinal Chemistry Enzymology Biochemistry

Recommended Application Scenarios for Hexylphosphonic Dichloride (928-64-3)


Synthesis of Flame-Retardant Polyphosphonates for High-Performance Solid Polymer Electrolytes

Hexylphosphonic dichloride is the monomer of choice for synthesizing polyphosphonates via microwave-assisted polycondensation, a green and efficient method. The resulting polymers exhibit excellent thermal stability (weight loss onset above 280°C) and have been successfully formulated into solid polymer electrolytes for lithium polymer batteries, demonstrating promising electrochemical properties [1].

Development of Enantioselective Cholesterol Esterase Inhibitors

HPD serves as a key reagent for preparing enantiomeric phosphonates, such as methyl 2-naphthyl hexylphosphonate. These chiral molecules have been shown to act as stereoselective inhibitors of cholesterol esterase, making them valuable tools for studying lipid metabolism and for potential therapeutic development [1].

Preparation of Hexylphosphonic Acid for Surface Functionalization

Hexylphosphonic dichloride can be readily hydrolyzed to hexylphosphonic acid (HPA), a known capping agent and surfactant [1]. HPA has demonstrated utility in dispersing multi-walled carbon nanotubes (MWCNTs) and modifying the surface of materials like barium titanate (BaTiO3), which is relevant for advanced composite and 3D-printable dielectric paste formulations [1].

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